2-Benzyl-1,3-dioxolane
Overview
Description
Synthesis Analysis
2-Benzyl-1,3-dioxolane and its derivatives are synthesized through various routes, emphasizing the control over stereochemistry. One notable method involves the synthesis from dimethyl-L-tartrate and benzophenone, showcasing the compound's conformational preferences influenced by OH⋯Ph interactions (Irurre et al., 1992). Another approach for synthesizing dioxolane nucleosides, potent antiviral and anticancer agents, highlights the challenges in controlling the stereochemistry of the dioxolane ring (Janes et al., 1999).
Molecular Structure Analysis
The molecular structure of 2-Benzyl-1,3-dioxolane derivatives has been a subject of study, revealing preferred conformations and intramolecular interactions. Structural studies using X-ray and IR spectroscopy have provided insight into these conformations and their effects on the compound's properties (Irurre et al., 1992).
Chemical Reactions and Properties
The reactivity of 2-Benzyl-1,3-dioxolane includes its participation in various chemical reactions, such as bromination, dichlorocarbene addition, and epoxidation, demonstrating the compound's versatility (Kerimov, 2001). These reactions expand the utility of 2-Benzyl-1,3-dioxolane in synthetic chemistry, offering pathways to a wide range of functionalized molecules.
Physical Properties Analysis
The physical properties of 2-Benzyl-1,3-dioxolane derivatives, such as solubility, melting points, and boiling points, are influenced by the molecular structure and substituents. The synthesis and characterization of these compounds provide valuable information on their physical behavior, which is essential for their application in various fields (Coskun et al., 1998).
Chemical Properties Analysis
The chemical properties of 2-Benzyl-1,3-dioxolane, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, have been extensively studied. These properties are critical for the compound's application in organic synthesis and material science. Investigations into the polymerization of dioxolane derivatives shed light on the mechanisms and outcomes of these processes, contributing to the development of new materials (Jang & Gong, 1999).
Scientific Research Applications
Polymer Science
2-Benzyl-1,3-dioxolane is used in the cationic ring-opening polymerization .
Application Summary
In this process, 2-Benzyl-1,3-dioxolane acts as a monomer that can be polymerized to form a polymer. The polymerization process involves the opening of the ring structure of the monomer, which allows it to react with other monomers to form a long chain or a polymer .
Method of Application
The method involves the use of a catalyst to initiate the polymerization process. The catalyst, usually a strong acid, donates a proton to the monomer, which causes the ring to open and form a reactive species. This reactive species can then react with other monomers to form the polymer .
Results or Outcomes
The result of this process is the formation of a polymer. The properties of the polymer can be controlled by adjusting the conditions of the polymerization process, such as the temperature, the concentration of the monomer, and the type of catalyst used .
Protective Groups in Organic Synthesis
2-Benzyl-1,3-dioxolane can be used as a protective group in organic synthesis .
Application Summary
In organic synthesis, protecting groups are used to temporarily mask reactive groups to prevent unwanted reactions. 2-Benzyl-1,3-dioxolane can be used as a protective group for carbonyl compounds .
Method of Application
The protection of carbonyl compounds can be achieved by reacting them with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The resulting 1,3-dioxolane can then be used in further reactions without the risk of unwanted reactions involving the carbonyl group .
Results or Outcomes
The result of this process is a protected carbonyl compound that can be used in further reactions. The protective group can be removed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .
Stereoselective Ring-Opening Polymerization
2-Benzyl-1,3-dioxolane can be used in the stereoselective ring-opening polymerization .
Application Summary
In this process, 2-Benzyl-1,3-dioxolane acts as a monomer that can be polymerized to form a polymer. The polymerization process involves the opening of the ring structure of the monomer, which allows it to react with other monomers to form a long chain or a polymer .
Method of Application
The method involves the use of a zinc alkoxide initiator, which allows for highly efficient ring-opening polymerization of enantiopure 5-methyl-1,3-dioxolane-2,4-dione (LacOCA), 5-benzyl-1,3-dioxolane-2,4-dio .
Results or Outcomes
The result of this process is the formation of a polymer. The properties of the polymer can be controlled by adjusting the conditions of the polymerization process, such as the temperature, the concentration of the monomer, and the type of catalyst used .
Safety And Hazards
properties
IUPAC Name |
2-benzyl-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZACLYPEFCREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059230 | |
Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,3-dioxolane | |
CAS RN |
101-49-5 | |
Record name | 2-Benzyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzyl-1,3-dioxolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.